3-Thienylalanine

Protein engineering Unnatural amino acid incorporation Cell-free translation

Procure high-purity 3-Thienylalanine (≥99%) for specialized research applications. This non-proteinogenic phenylalanine analog, featuring a thiophene heterocycle, exhibits distinct biochemical behavior, making empirical validation essential. Ideal for vasopressin/oxytocin receptor studies and hPAH mechanistic investigations. L-enantiomer recommended. For SPPS, Fmoc- or Boc-protected derivatives offer superior compatibility.

Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
Cat. No. B8055253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Thienylalanine
Molecular FormulaC7H9NO2S
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC1=CSC=C1
InChIInChI=1S/C7H9NO2S/c1-5(7(9)10)8-6-2-3-11-4-6/h2-5,8H,1H3,(H,9,10)/t5-/m0/s1
InChIKeyWRQSUCJAKAMYMQ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Thienylalanine Technical Specifications and Procurement Reference for Research and Industrial Applications


3-Thienylalanine (also designated β-2-thienylalanine) is a non-proteinogenic aromatic amino acid analog in which the phenyl ring of phenylalanine is replaced by a thiophene heterocycle [1]. The compound exists in D-, L-, and DL- enantiomeric forms with molecular formula C₇H₉NO₂S and molecular weight 171.22 g/mol [1]. Its key physicochemical properties include a predicted pKa of 2.23 ± 0.10, density of 1.349 ± 0.06 g/cm³, and XLogP3-AA of 1.6, distinguishing it from phenylalanine (XLogP3-AA: -1.5) in terms of lipophilicity [2]. The compound is commercially available as both free amino acid and protected derivatives (Fmoc-, Boc-) for solid-phase peptide synthesis applications [1].

Why Phenylalanine Analogs Cannot Substitute for 3-Thienylalanine in Specialized Research Applications


Despite structural homology to phenylalanine, 3-thienylalanine exhibits functionally distinct biochemical behavior that precludes simple analog substitution. Unlike p-fluorophenylalanine, which shows robust translational incorporation in E. coli systems, 3-thienylalanine demonstrates zero detectable translational activity in identical cell-free assays [1]. This incorporation failure is not due to poor substrate recognition—computational docking studies identify 3-thienylalanine as an "especially good substrate" for phenylalanyl-tRNA synthetase (PheRS) alongside p-fluorophenylalanine—but rather arises from downstream factors affecting protein synthesis efficiency or cellular uptake [2]. When incorporation does occur under specialized conditions (e.g., 95% phenylalanine replacement in β-galactosidase), the resulting protein exhibits altered thermal stability, urea sensitivity, and trypsin susceptibility relative to wild-type [3]. These context-dependent performance characteristics make empirical validation essential for each intended application.

Quantitative Differentiation Evidence: 3-Thienylalanine vs. Comparators in Key Assay Systems


Translational Incorporation Efficiency: 3-Thienylalanine vs. p-Fluorophenylalanine in E. coli Cell-Free Systems

In a coupled transcription-translation cell-free assay using E. coli Zubay system, 3-thienylalanine exhibited zero detectable translational activity, whereas p-fluorophenylalanine showed positive incorporation [1]. This stark difference occurs despite computational predictions that both compounds are excellent substrates for PheRS [2]. The assay measured competition with radiolabeled natural amino acids to assess incorporation potential.

Protein engineering Unnatural amino acid incorporation Cell-free translation

Vasopressin Analog Pharmacology: [3-Thienylalanine]-8-Lysine-Vasopressin vs. Parent Peptide in Multiple Bioassays

Incorporation of 3-thienylalanine at position 3 of 8-lysine-vasopressin yields a modified peptide with enhanced oxytocic, avian vasodepressor, and antidiuretic potencies compared to the parent peptide [1]. The substitution modulates receptor subtype selectivity profiles in a quantitatively measurable manner.

Peptide pharmacology Vasopressin analogs Oxytocin receptors

Phenylalanine Hydroxylase (PAH) Modulation: 3-Thienylalanine Binding Mode vs. L-Phenylalanine

3-Thienylalanine functions as a competitive substrate analog and activator of human phenylalanine hydroxylase (hPAH), an enzyme critical for phenylalanine metabolism [1]. X-ray crystallography at 2.0 Å resolution reveals that 3-thienylalanine forms a ternary complex with the catalytic domain of hPAH and tetrahydrobiopterin (BH₄) cofactor [1][2]. Unlike L-phenylalanine which induces sigmoidal hysteretic enzyme behavior, 3-thienylalanine binding at the regulatory domain modulates enzyme activation state [1].

Enzyme regulation Phenylalanine hydroxylase Allosteric modulation

Incorporated Protein Stability: β-Galactosidase with 95% Phenylalanine Replacement by 3-Thienylalanine

When β-2-thienylalanine was incorporated into E. coli β-galactosidase, replacing at least 95% of phenylalanine residues, the catalytic properties remained apparently unchanged, but the analog-containing enzyme became more labile to heat, urea, toluene, and trypsin digestion compared to the normal enzyme [1]. Additionally, bacterial cells grown in the presence of the analog lost the ability to accumulate galactosides against a concentration gradient, indicating compromised transport function [1].

Protein stability Amino acid analog incorporation Enzyme engineering

Lipophilicity Differential: 3-Thienylalanine XLogP3-AA vs. Phenylalanine

3-Thienylalanine exhibits a computed XLogP3-AA value of 1.6, representing a substantial increase in lipophilicity compared to phenylalanine (XLogP3-AA: -1.5) [1]. This 3.1 log unit difference corresponds to approximately a 1250-fold difference in octanol-water partition coefficient. The thiophene sulfur substitution for the phenyl ring carbon alters both hydrophobicity and potential π-stacking interactions.

Physicochemical properties Drug design Peptide synthesis

Chiral Building Block Purity Specification: Commercial 3-Thienylalanine Derivatives

Commercially available protected 3-thienylalanine derivatives (Fmoc- and Boc-) are supplied with specified purity thresholds, with Boc-L-3-Thienylalanine DCHA salt typically exceeding 98% purity . The Fmoc-(S)-3-thienylalanine derivative exhibits a LogP of 4.6734, substantially higher than the free amino acid due to the hydrophobic Fmoc protecting group . These protected forms enable direct integration into automated solid-phase peptide synthesis workflows using standard Fmoc/t-Bu chemistry.

Solid-phase peptide synthesis Chiral purity Building block procurement

Procurement-Guided Application Scenarios for 3-Thienylalanine Based on Validated Differentiation Evidence


Vasopressin and Oxytocin Receptor Modulator Development

Peptide medicinal chemistry programs targeting vasopressin V2 or oxytocin receptors can leverage 3-thienylalanine substitution at aromatic positions (e.g., position 3 of vasopressin or positions 2/3 of deamino-vasopressin analogs) to achieve quantitatively enhanced potency profiles. [3-Thienylalanine]-8-lysine-vasopressin demonstrated higher oxytocic (19.0 ± 0.5 units/mg), avian vasodepressor (87 ± 4 units/mg), and antidiuretic (332 ± 32 units/mg) activities compared to the parent peptide [1]. V2-selective agonists incorporating thienylalanine at Tyr² and/or Phe³ positions have been reported with "strikingly high potencies" [2]. Researchers should procure high-purity L-enantiomer for these applications.

Phenylalanine Hydroxylase (PAH) Mechanistic Studies and Regulatory Domain Research

Investigators studying the regulatory mechanisms of human phenylalanine hydroxylase benefit from 3-thienylalanine's distinct binding mode at the enzyme's regulatory domain [1]. The 2.0 Å resolution crystal structure of the ternary complex with hPAH catalytic domain and BH₄ cofactor provides atomic-level structural insights for structure-guided experimental design [2]. The compound functions as a competitive substrate analog and activator, offering a mechanistically distinct tool relative to L-phenylalanine which induces sigmoidal hysteretic activation. This scenario requires the L-enantiomer with purity sufficient for crystallography-grade applications.

Solid-Phase Peptide Synthesis Incorporating Thiophene-Containing Unnatural Amino Acids

Peptide chemists requiring thiophene heterocycle incorporation at specific sequence positions should procure Fmoc- or Boc-protected 3-thienylalanine derivatives rather than the free amino acid. Boc-L-3-Thienylalanine DCHA offers purity exceeding 98% and compatibility with standard SPPS protocols [1]. Fmoc-(S)-3-thienylalanine (LogP 4.6734) enables automated Fmoc/t-Bu synthesis with standard activation chemistry [2]. Selection between D- and L-enantiomers depends on target peptide stereochemical requirements. Note that the protected derivatives exhibit substantially different solubility and chromatographic behavior compared to the free amino acid.

Non-Canonical Amino Acid Incorporation Studies Requiring Negative Control or Comparative Analysis

In protein engineering experiments utilizing the pyrrolysyl-tRNA synthetase (PylRS)/tRNAᴾʸˡ system or engineered PheRS variants, 3-thienylalanine serves as a valuable comparator. While computational docking identifies it as an excellent PheRS substrate alongside p-fluorophenylalanine [1], cell-free translational assays demonstrate zero detectable incorporation activity [2]. This discordance between binding prediction and functional incorporation makes 3-thienylalanine a useful reference compound for validating incorporation assay systems or studying the determinants of translational efficiency beyond synthetase recognition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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